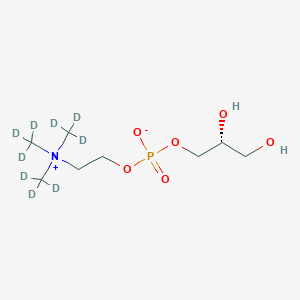

sn-Glycero-3-phosphocholine-d9

Übersicht

Beschreibung

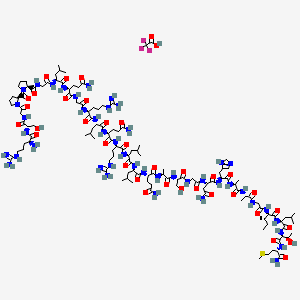

sn-Glycero-3-Phosphocholine-d9 is a deuterium-labeled version of sn-Glycero-3-Phosphocholine. This compound is a precursor in the biosynthesis of brain phospholipids and increases the bioavailability of choline in nervous tissue. It has significant effects on cognitive function and is effective in the treatment of Alzheimer’s disease and dementia .

Wissenschaftliche Forschungsanwendungen

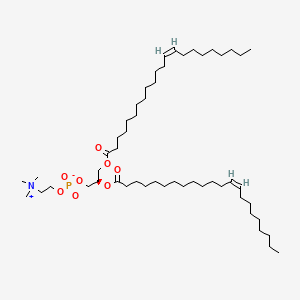

Interaction with Antibiotics : A study examined the interactions of griseofulvin, a fungistatic antibiotic, with lipid membranes using different forms of sn-Glycero-3-phosphocholine. These interactions were studied through various methods such as surface pressure and electric surface potential measurements, suggesting that nonpolar interactions play a significant role in the retention of griseofulvin in the monolayers (Corvis et al., 2006).

Enzymatic Deacylation : Research focused on the enzymatic deacylation of sn-Glycero-3-phosphocholine to create an intermediate for the synthesis of structured phosphocholines. This enzymatic approach was proposed as an alternative to chemical deacylation, achieving high conversion rates using specific lipase and phospholipase enzymes (Blasi et al., 2006).

Molecular Dynamics Simulations : A study reported on the molecular dynamics simulations of hydrated bilayers of sn-Glycero-3-phosphocholine, validating the simulations with experimental data. This research highlighted the importance of matching a range of properties beyond the area per lipid to accurately simulate bilayer structures (Poger & Mark, 2010).

Use in Spectroscopic Studies : sn-Glycero-3-phosphocholine has been used in the study of bicelle systems for spectroscopic analysis of membrane-bound peptides. The research evaluated the stability and utility of these bicelle systems under various conditions, demonstrating their applicability in molecular biophysics (Wu et al., 2010).

Application in Capillary Electrophoresis : The use of sn-Glycero-3-phosphocholine in capillary electrophoresis to enhance the separation of glycans was investigated. This study demonstrated how the separation performance of glycans is influenced by the properties of phospholipid preparations (Luo et al., 2010).

Analytical Method Development : Research was conducted to develop an assay for analyzing hydrolysis products of sn-Glycero-3-phosphocholine. This study contributes to the understanding of the acyl migration process in phosphatidylcholine hydrolysis (Kiełbowicz et al., 2012).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of sn-Glycero-3-Phosphocholine-d9 involves the deuteration of sn-Glycero-3-Phosphocholine. One method involves the acylation of sn-Glycero-3-Phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine in a mixture of benzene and dimethylsulfoxide at 40-42°C for 2-5 hours . Another method uses sodium methylsulfinylmethide in dimethylsulfoxide for several minutes at 17°C .

Industrial Production Methods: Industrial production of this compound typically involves the chemical

Eigenschaften

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1/i1D3,2D3,3D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOQUVVVLNYQR-NWFQQEQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](CO)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

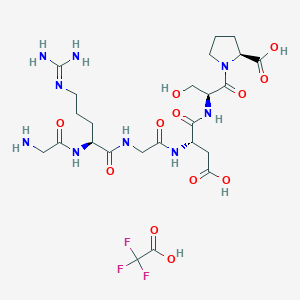

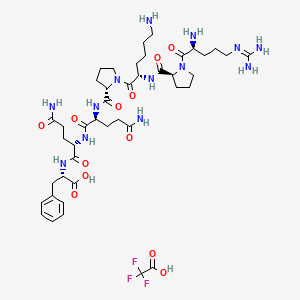

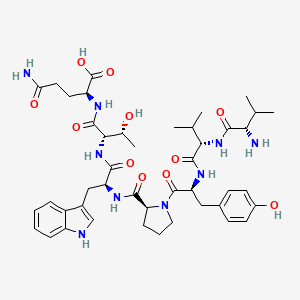

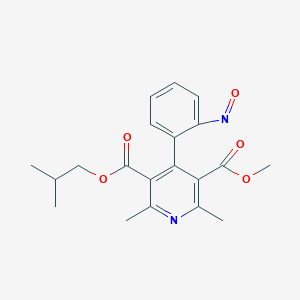

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8075375.png)

![[Sar1, Ile8]-Angiotensin II (TFA)](/img/structure/B8075408.png)

![8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine,dihydrochloride](/img/structure/B8075439.png)

![azane;[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-5-phosphonooxy-3-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B8075441.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate](/img/structure/B8075451.png)